molecular formula C6H5BrO B021344 3-Bromophenol CAS No. 591-20-8

3-Bromophenol

Cat. No. B021344
CAS RN: 591-20-8
M. Wt: 173.01 g/mol
InChI Key: MNOJRWOWILAHAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromophenol derivatives, including 3-bromophenol, involves various strategies. One approach includes the first synthesis of (E)-4-(3-bromo-4,5-dihydroxyphenyl)but-3-en-2-one and its derivatives as natural bromophenols, showing the versatility of bromophenol synthesis in accessing structurally diverse compounds with potential biological activities (Bayrak et al., 2017). Another method highlights the practical one-pot C-H activation/borylation/oxidation sequence for the generation of substituted phenols, demonstrating a mild and efficient pathway to synthesize bromophenol derivatives (Norberg et al., 2011).

Molecular Structure Analysis

The molecular structure of 3-bromophenol is characterized by the presence of a bromine atom attached to the phenol ring. This structural feature significantly influences the chemical and physical properties of the compound, including its reactivity and interactions with other molecules.

Chemical Reactions and Properties

Bromophenols, including 3-bromophenol, participate in various chemical reactions. These compounds are often used as intermediates in organic synthesis due to their reactivity towards nucleophilic substitution, oxidation, and coupling reactions. Their chemical properties are largely defined by the electron-withdrawing effect of the bromine atom, which activates the phenolic ring towards electrophilic substitution reactions.

Physical Properties Analysis

The physical properties of 3-bromophenol, such as melting point, boiling point, and solubility, are influenced by the presence of both the hydroxyl and bromine groups. These groups affect the compound's hydrogen bonding ability and polarity, determining its behavior in different solvents and phases.

Chemical Properties Analysis

The chemical properties of 3-bromophenol are characterized by its acidity, redox behavior, and ability to undergo various organic reactions. The bromine atom enhances the acidity of the phenolic hydroxyl group, making 3-bromophenol more reactive in substitution and elimination reactions compared to its non-halogenated analogs.

Scientific Research Applications

Antioxidant Properties

  • Novel Bromophenols as Antioxidants : Novel bromophenols synthesized from benzoic acids and methoxylated bromophenols showed powerful antioxidant activities, surpassing standard antioxidants like α-tocopherol and butylated hydroxytoluene (Öztaşkın et al., 2017).
  • Antioxidant Activity in Marine Algae : Bromophenols from marine red algae Rhodomela confervoides demonstrated potent antioxidant radical scavenging activity (Javan et al., 2013).

Enzyme Inhibition and Potential Therapeutic Use

  • Inhibition of Metabolic Enzymes : Bromophenols were found to inhibit enzymes like acetylcholinesterase and carbonic anhydrase, which could have implications in treating conditions like glaucoma or neurological disorders (Öztaşkın et al., 2017).
  • Anticancer Properties : A novel bromophenol derivative showed significant anticancer activities in human lung cancer cells, inducing cell cycle arrest and apoptosis (Guo et al., 2018).

Environmental and Analytical Applications

  • Water Treatment : Bromophenols' oxidation kinetics and formation of bromate during water treatment processes were studied, indicating the importance of understanding their reactivities in environmental contexts (Luo et al., 2019).
  • Biodegradation : Research on the biodegradation of brominated phenols and benzoic acids under various conditions highlighted the role of microorganisms in environmental degradation processes (Monserrate & Häggblom, 1997).

Safety And Hazards

3-Bromophenol may form combustible dust concentrations in air . It is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Personal protective equipment is recommended when handling this compound .

Future Directions

While 3-Bromophenol is primarily used in organic synthesis and as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and dyestuff , recent studies have shown that bromophenols derived from brominated flame retardants in human environments are present in human blood and breast milk . This has raised questions about restricting the use of brominated flame retardants in the future .

properties

IUPAC Name

3-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO/c7-5-2-1-3-6(8)4-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOJRWOWILAHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060449
Record name Phenol, 3-bromo-
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Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

236.5 °C, MP also reported as 31 °C. BP: 88-89 °C at 3 mm Hg
Record name 3-BROMOPHENOL
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Flash Point

110.00 °C (230.00deg F) - closed cup
Record name 3-BROMOPHENOL
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Solubility

Slightly soluble in carbon tetrachloride; soluble in chloroform, alkali; very soluble in ethanol, ether, In water, 2.30X10+4 mg/L at 25 °C
Record name 3-BROMOPHENOL
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Product Name

3-Bromophenol

Color/Form

Crystals

CAS RN

591-20-8
Record name 3-Bromophenol
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Record name m-Bromophenol
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Record name Phenol, 3-bromo-
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Record name Phenol, 3-bromo-
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Record name 3-bromophenol
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Record name M-BROMOPHENOL
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Record name 3-BROMOPHENOL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

33 °C
Record name 3-BROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7649
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

To a solution of 5.0 gm of 3-Bromophenol in 60 mls of dimethylformamide is added 6.0 gm of potassium carbonate followed by 4.3 ml of 1-bromopentane. This mixture is heated to 60° C. for 6 hours and then cooled to room temperature and filtered. The filtrate is diluted with ether and washed with water and brine. After drying over magnesium sulfate and concentrating, the crude oil obtained is chromatographed over silica gel, and eluted with 3:2 hexane:ether to yield 3-bromo-phenol, n-pentyl ether as a clear oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromophenol
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3-Bromophenol
Reactant of Route 3
3-Bromophenol
Reactant of Route 4
3-Bromophenol
Reactant of Route 5
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Reactant of Route 6
3-Bromophenol

Citations

For This Compound
1,790
Citations
E Lipczynska-Kochany - Chemosphere, 1992 - Elsevier
… of flash photolysis followed by the high performance liquid chromatography (HPLC) has been applied to the study of the photodegradation of 4-bromophenol (I) and 3-bromophenol (II). …
Number of citations: 35 www.sciencedirect.com
K Lertratanangkoon, EC Horning… - Drug metabolism and …, 1987 - Citeseer
… that 3-bromophenol was the major urinary … always showed more 4-bromothan 3-bromophenol. … and of the 4S-PMer acid into 3-bromophenol. Both 3- and 4-bromophenol …
Number of citations: 16 citeseerx.ist.psu.edu
HG Selnick, ML Bourgeois, JW Butcher… - Tetrahedron letters, 1993 - Elsevier
… In principle this material should be easily derived from 3bromophenol (or 3 - … This was not the case as treatment of the 3-bromophenol with one equivalent of tert-butyllithium …
Number of citations: 17 www.sciencedirect.com
HH Hodgson, J Walker, J Nixon - Journal of the Chemical Society …, 1933 - pubs.rsc.org
… Bromination of 2-nitro-3-bromophenol in alcohol below 25" gave the above product of mp and mixed mp 127" (Found : Br, 63.7%). Methylation by diazomethane (as above) gave 3 : 4 : 6…
Number of citations: 3 pubs.rsc.org
AIMCL Ferreira, MAVR da Silva - The Journal of Chemical Thermodynamics, 2011 - Elsevier
This work reports the standard (p=0.1MPa) molar enthalpies of formation, in the gaseous phase, Δ f H m ∘ (g), of 2,4-, 2,6-, and 3,5-dibromophenol, at T=298.15K, respectively, as (59.6±…
Number of citations: 12 www.sciencedirect.com
L Jiao, H Tian, M Wang, T Li, Q Wu - Zeitschrift für Kristallographie …, 2021 - degruyter.com
Abstract C34H32Br4N4O4, M r= 880.27, monoclinic, C 2 (no. 5), a= 10.6239 (7) Å, b= 10.8034 (9) Å, c= 28.959 (3) Å, β= 99.611 (2)°, V= 3277.1 (4) Å3, Z= 4, R gt (F)= 0.0391 …
Number of citations: 2 www.degruyter.com
K Lertratanangkoon, MG Horning - Drug metabolism and disposition, 1987 - Citeseer
… to 3-bromophenol was species and dose dependent. We found that 3-bromophenol was the … The conversion to 3-bromophenol was much greater in the guinea pig than in the rat. We …
Number of citations: 21 citeseerx.ist.psu.edu
Y Zakon, L Halicz, O Lev… - Rapid Communications in …, 2016 - Wiley Online Library
… In the present study the comparison between the results was performed for 1,2-dibromoethane and 3-bromophenol samples with distinctive bromine isotope compositions prepared in …
UM Reinscheid, MP Bauer, R Müller - Biodegradation, 1996 - Springer
… 2-Chlorophenol, 2-bromophenol, 3bromophenol and 2-fluorophenol were transformed under … The hydroxylation of 3-bromophenol occurred at the proximal and distal position relative to …
Number of citations: 26 link.springer.com
WJ Sim, SH Lee, IS Lee, SD Choi, JE Oh - Chemosphere, 2009 - Elsevier
To understand the distribution and formation of chlorophenols (CPs) and bromophenols (BPs), we analyzed water and sediment samples collected from the riverine areas and the …
Number of citations: 152 www.sciencedirect.com

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